-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde, also known as XPhos, is a popular ligand used in palladium-catalyzed cross-coupling reactions. These reactions are a fundamental tool in organic synthesis, allowing the formation of carbon-carbon bonds between various organic fragments. XPhos is particularly valuable due to its steric bulk and electronic properties, which contribute to its effectiveness in a wide range of coupling reactions.
2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde is a phosphine derivative characterized by its complex structure and significant molecular weight of approximately 574.79 g/mol. Its molecular formula is C₃₇H₅₁O₃P, and it features a benzaldehyde group attached to a phosphine moiety that is further substituted with two bulky 3,5-di-tert-butyl-4-methoxyphenyl groups. This compound is known for its air sensitivity and is typically stored under inert conditions to prevent degradation .
The compound's structure can be represented by the following SMILES notation:
textCC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC=C2C=O)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C
This indicates the presence of multiple aromatic rings and functional groups that contribute to its chemical reactivity and potential applications in various fields.
The synthesis of 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde typically involves several steps:
These methods ensure the compound's purity and yield suitable for research applications .
2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde has several notable applications:
Interaction studies involving 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde primarily focus on its coordination behavior with transition metals. These studies assess how the compound interacts with various metal centers, influencing catalytic activity and stability.
Such investigations are crucial for understanding its potential utility in catalysis and material science applications.
Several compounds share structural or functional similarities with 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Triphenylphosphine | C18H15P | Commonly used as a ligand in organic synthesis; less bulky than 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde. |
Diphenylphosphinoacetic acid | C12H13O2P | Contains a carboxylic acid group; used in coordination chemistry but has different reactivity due to the acid functionality. |
Bis(diphenylphosphino)methane | C18H18P2 | A bidentate ligand; provides different steric and electronic properties compared to 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde. |
Uniqueness: The key distinguishing feature of 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde lies in its bulky substituents that enhance steric hindrance and alter its reactivity profile compared to simpler phosphines. These characteristics make it particularly valuable in catalysis where sterics play a critical role.